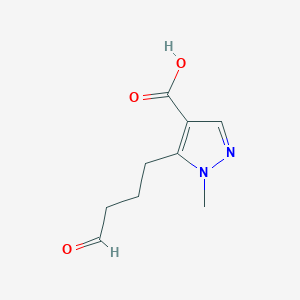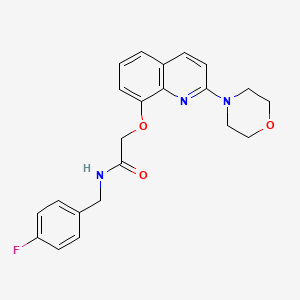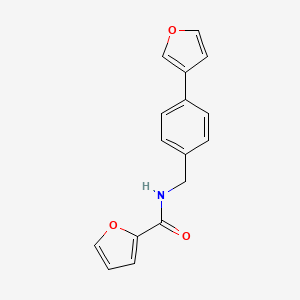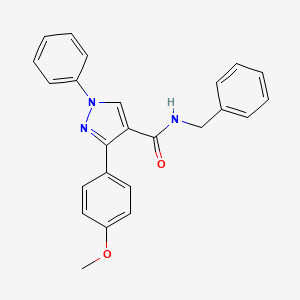![molecular formula C25H19N3O5 B2739076 N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide CAS No. 951980-26-0](/img/structure/B2739076.png)
N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide is a complex organic compound that combines the structural features of benzimidazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide typically involves a multi-step process. One common method includes the condensation of 2-aminobenzimidazole with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and chromenone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole and chromenone oxides.
Reduction: Formation of reduced benzimidazole and chromenone derivatives.
Substitution: Formation of substituted benzimidazole and chromenone compounds.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of optoelectronic devices and nonlinear optical materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. The chromenone moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects, such as enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-4-hydroxybenzamide
- N-(1H-benzimidazol-2-yl)-4-methoxybenzamide
- N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide is unique due to the presence of both benzimidazole and chromenone moieties in its structure. This combination imparts distinct electronic and steric properties, enhancing its potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its broad range of biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5/c1-14-23(22(29)18-12-11-17(31-2)13-21(18)32-14)33-16-9-7-15(8-10-16)24(30)28-25-26-19-5-3-4-6-20(19)27-25/h3-13H,1-2H3,(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFCZKUUBKTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
![2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2738994.png)
![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2739001.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2739006.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2739009.png)

![N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2739011.png)
![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B2739013.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2739014.png)

